1-Methyl-d3-nicotinamide Iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

CAS Number: 6456-44-6 (unlabeled)

Aplicaciones Científicas De Investigación

Hydrogen Bonding Interactions in Nicotinamide Ionic Liquids

Nicotinamide based Ionic Liquids (ILs), including 1-methyl-3ethoxy carbonyl pyridinium iodide (a variant of 1-Methyl-d3-nicotinamide Iodide), are being studied due to their biodegradable nature. These ILs have been characterized using spectroscopic techniques and theoretical studies, revealing insights into their geometry and spectral features. The research highlights the potential of these ILs in various applications due to their unique interactions between cation and anion (Shukla, 2017).

Electrochemical Properties of Nicotinamide Compounds

The reduction behavior of N1-methyl nicotinamide iodide has been examined through polarography, revealing insights into its electrochemical properties in different pH environments. This research contributes to the understanding of the chemical behavior of nicotinamide compounds in various conditions (Thévenot & Hammouya, 1971).

Quaternization Reactions of Nicotinamide

Studies on the quaternization reactions of nicotinamide, including with methyl iodide, have been reported. This research is significant in the synthesis of nicotinamide derivatives and their potential applications, especially in antifungal activities (Siber et al., 2019).

Nicotinamide in Neuroprotection

Research has explored the role of nicotinamide and its derivatives, like 1-methylnicotinamide, in neuroprotection, particularly in the context of homocysteine neurotoxicity. This study provides valuable insights into the potential therapeutic applications of nicotinamide derivatives in neurodegenerative diseases (Slomka, Zieminska & Lazarewicz, 2008).

Nicotinamide N-methyltransferase in Metabolic Regulation

Nicotinamide N-methyltransferase (NNMT) plays a crucial role in metabolic pathways, including the methylation of nicotinamide to produce N1-methylnicotinamide. This research investigates the influence of NNMT on glucose and cholesterol metabolism, highlighting its significance in metabolic diseases (Hong et al., 2015).

Methyl Iodide in Environmental Cycles

Studies have examined the role of bacteria in methylating iodide, a process relevant to the environmental iodine cycle and atmospheric ozone destruction. This research has implications for understanding the natural production of methyl iodide and its environmental impacts (Amachi et al., 2001).

Infrared Spectrum and Molecular Analysis

The infrared spectrum of methyl-d3 iodide, a related compound, has been measured to understand its molecular properties. This analysis contributes to the broader understanding of iodide compounds in various applications (Matsuura & Murata, 1981).

Synthesis of Organic Deuterium Compounds

Research on the synthesis of methyl-d3 iodide from methyl-d3 bromide highlights the methodologies and efficiencies in producing deuterated compounds, essential for various scientific studies (Nolin, 1954).

Propiedades

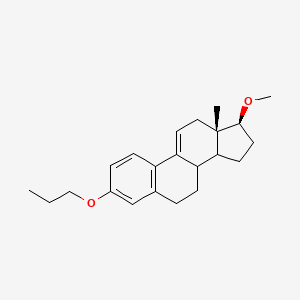

Fórmula molecular |

C7H6D3N2O.I |

|---|---|

Peso molecular |

267.08 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.